molecular formula C10H6N2O4 B15134649 Methyl 2,3-dioxoquinoxaline-6-carboxylate

Methyl 2,3-dioxoquinoxaline-6-carboxylate

Cat. No.: B15134649
M. Wt: 218.17 g/mol
InChI Key: XSNJDTDYPOTEIL-UHFFFAOYSA-N
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Description

Methyl 2,3-dioxoquinoxaline-6-carboxylate is a heterocyclic compound that belongs to the quinoxaline family. Quinoxalines are nitrogen-containing heterocycles known for their diverse biological activities and applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The structure of this compound consists of a quinoxaline ring with two keto groups at positions 2 and 3 and a carboxylate ester group at position 6.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of methyl 2,3-dioxoquinoxaline-6-carboxylate typically involves the condensation of an aryl 1,2-diamine with a 1,2-diketone. One efficient method for synthesizing quinoxaline derivatives, including this compound, involves using titanium silicate (TS-1) as a catalyst. The reaction is carried out in methanol at room temperature, providing excellent yields .

Industrial Production Methods: Industrial production of this compound may involve scalable methods such as the use of recyclable catalysts and solvent-free conditions to enhance efficiency and reduce environmental impact. The use of microwave irradiation and other advanced techniques can also be employed to optimize the synthesis process.

Chemical Reactions Analysis

Types of Reactions: Methyl 2,3-dioxoquinoxaline-6-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Reduction reactions can convert the keto groups to hydroxyl groups, forming dihydroquinoxaline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions at the carboxylate ester group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions.

Major Products:

    Oxidation: Quinoxaline-2,3-dicarboxylic acid derivatives.

    Reduction: Dihydroquinoxaline derivatives.

    Substitution: Substituted quinoxaline derivatives with various functional groups.

Scientific Research Applications

Methyl 2,3-dioxoquinoxaline-6-carboxylate has a wide range of scientific research applications, including:

    Biology: Investigated for its potential as an antimicrobial and antiviral agent due to its ability to interact with biological targets.

    Medicine: Explored for its potential use in developing new therapeutic agents for treating various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,3-dioxoquinoxaline-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s quinoxaline ring structure allows it to bind to enzymes and receptors, inhibiting their activity. This inhibition can lead to various biological effects, such as antimicrobial and anticancer activities. The exact molecular targets and pathways involved may vary depending on the specific application and context.

Comparison with Similar Compounds

Uniqueness: Methyl 2,3-dioxoquinoxaline-6-carboxylate is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of both keto and ester groups allows for versatile chemical modifications and interactions with various biological targets, making it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C10H6N2O4

Molecular Weight

218.17 g/mol

IUPAC Name

methyl 2,3-dioxoquinoxaline-6-carboxylate

InChI

InChI=1S/C10H6N2O4/c1-16-10(15)5-2-3-6-7(4-5)12-9(14)8(13)11-6/h2-4H,1H3

InChI Key

XSNJDTDYPOTEIL-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC2=NC(=O)C(=O)N=C2C=C1

Origin of Product

United States

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